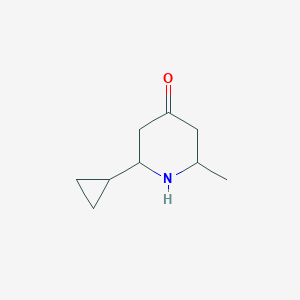

2-Cyclopropyl-6-methylpiperidin-4-one

Description

2-Cyclopropyl-6-methylpiperidin-4-one (CAS: 1368118-47-1) is a heterocyclic organic compound featuring a piperidin-4-one core (a six-membered ring with a ketone group at position 4). The molecule is substituted with a cyclopropyl group at position 2 and a methyl group at position 4. These substituents influence its physicochemical properties, such as polarity, solubility, and conformational stability. The compound is commercially available through multiple suppliers , indicating its relevance in synthetic chemistry or pharmaceutical research.

Properties

IUPAC Name |

2-cyclopropyl-6-methylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-6-4-8(11)5-9(10-6)7-2-3-7/h6-7,9-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHLGVNKVAEGGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(N1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopropyl-6-methylpiperidin-4-one can be achieved through several methods. One common approach involves the hydrogenation of cycloalkylpiperidines using palladium and rhodium catalysts . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods are efficient and yield high purity products suitable for industrial applications.

Chemical Reactions Analysis

2-Cyclopropyl-6-methylpiperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium, rhodium, and iridium complexes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted piperidines and other piperidine derivatives.

Scientific Research Applications

2-Cyclopropyl-6-methylpiperidin-4-one has numerous applications in scientific research. It is used in the synthesis of biologically active piperidines, which are important in the development of pharmaceuticals . Additionally, it is utilized in the study of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Its role in the pharmaceutical industry extends to the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that piperidine derivatives generally exert their effects by interacting with neurotransmitter receptors and enzymes involved in metabolic pathways . These interactions can lead to various pharmacological effects, making them valuable in drug development.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Core Structure Variations: Piperidin-4-one vs. Piperazine derivatives, with two nitrogen atoms, exhibit higher basicity and may serve as ligands in metal coordination . Bicyclic vs.

Substituent Effects: The cyclopropyl group in all listed compounds introduces strain, which may influence ring-opening reactivity or metabolic stability.

Commercial Availability and Derivatives :

- Hydrochloride salts of this compound (CAS: 1955505-69-7) are available, suggesting its utility in salt formation to improve solubility or crystallinity .

- Bulkier substituents, such as the 2,4,4-trimethylpentan-2-yl group in 1-(2,4,4-trimethylpentan-2-yl)piperidin-4-one (CAS: 494769-86-7), highlight synthetic versatility but may reduce bioavailability due to increased lipophilicity .

Biological Activity

2-Cyclopropyl-6-methylpiperidin-4-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including a cyclopropyl group and a methyl substituent, enhance its interactions with various biological targets, particularly in the central nervous system (CNS). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C₉H₁₆N and is characterized by its piperidine ring structure. The presence of the cyclopropyl group contributes to its unique reactivity and binding properties. The compound is often studied in both its hydrochloride form and as a free base, with the hydrochloride form being more soluble in aqueous environments.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of CNS applications. Some key findings include:

- CNS Activity : The compound has been explored for its potential as an anxiolytic or antidepressant agent due to its ability to modulate neurotransmitter systems.

- Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess antitumor properties by influencing cell proliferation and apoptosis pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other related piperidine derivatives. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropyl and methyl groups | Enhanced binding affinity due to unique structure |

| 6-Methylpiperidin-4-one | Lacks cyclopropyl group | May exhibit different pharmacological profiles |

| 2-Cyclopropylpiperidin-4-one | Lacks methyl group | Altered properties affecting biological activity |

This comparison highlights how structural variations can significantly impact the biological activity of piperidine derivatives.

Case Studies

Several studies have investigated the pharmacological profiles of this compound:

- Study on CNS Effects : A study demonstrated that this compound could reduce anxiety-like behaviors in animal models, suggesting potential for development as an anxiolytic drug.

- Antitumor Activity : Research indicated that certain derivatives exhibited cytotoxic effects on cancer cell lines, promoting apoptosis through modulation of specific signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.